Methyl 2-(bromomethyl)-3,4-difluorobenzoate
Description
Methyl 2-(bromomethyl)-3,4-difluorobenzoate is an organobromine compound belonging to the class of fluorinated benzoate esters. Its structure features a bromomethyl (-CH2Br) substituent at the 2-position of the aromatic ring and fluorine atoms at the 3- and 4-positions. This compound is of interest in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to the reactivity of the bromomethyl group (facilitating nucleophilic substitutions) and the electron-withdrawing effects of fluorine atoms, which modulate the electronic properties of the aromatic ring.
Properties
CAS No. |
157652-27-2 |
|---|---|
Molecular Formula |
C9H7BrF2O2 |
Molecular Weight |
265.05 g/mol |
IUPAC Name |
methyl 2-(bromomethyl)-3,4-difluorobenzoate |
InChI |
InChI=1S/C9H7BrF2O2/c1-14-9(13)5-2-3-7(11)8(12)6(5)4-10/h2-3H,4H2,1H3 |
InChI Key |
IPSDORUJYOCEJO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)F)F)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare Methyl 2-(bromomethyl)-3,4-difluorobenzoate with key analogs, focusing on substituent patterns, molecular properties, and applications.
| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) | Purity (%) | Availability (mg/g) | Key Applications/Reactivity |
|---|---|---|---|---|---|---|---|
| Methyl 2-(bromomethyl)-3-fluorobenzoate | 142314-72-5 | C₉H₈BrFO₂ | 2-(BrCH₂), 3-F | 231.07 | 95% | 100–1000 | Alkylation reactions, intermediates |
| Methyl 3,6-dibromo-2-fluorobenzoate | 1214329-17-5 | C₈H₅Br₂FO₂ | 3-Br, 6-Br, 2-F | 311.93 | N/A | Custom synthesis | Halogenated intermediates, coupling |
| Methyl 2-(bromomethyl)acrylate | N/A | C₅H₇BrO₂ | Acrylate backbone with BrCH₂ | 179.01 | 97% | Commercial | Polymer chemistry, crosslinking agents |
Structural and Electronic Differences
- Fluorine Substitution: The 3,4-difluoro substitution in the target compound introduces stronger electron-withdrawing effects compared to mono-fluoro analogs like Methyl 2-(bromomethyl)-3-fluorobenzoate . In contrast, Methyl 3,6-dibromo-2-fluorobenzoate lacks a bromomethyl group but features two bromine atoms, which increase molecular weight and polarizability, favoring applications in Suzuki-Miyaura couplings.
Bromomethyl vs. Bromo Substituents :
- The bromomethyl group (-CH2Br) in the target compound is more reactive in nucleophilic substitutions (e.g., SN2 reactions) compared to aromatic bromine (-Br) in Methyl 3,6-dibromo-2-fluorobenzoate. This makes the former a superior candidate for alkylation steps in drug synthesis.
Reactivity and Stability
- Thermal Stability: Fluorine atoms generally enhance thermal stability due to their strong C-F bonds. The difluoro substitution in the target compound likely improves stability compared to non-fluorinated analogs.
- Hydrolytic Sensitivity : The ester group in all listed compounds is susceptible to hydrolysis under acidic or basic conditions, but the electron-withdrawing fluorine atoms may slow this process slightly by reducing electron density at the carbonyl carbon.
Research Findings and Industrial Relevance
- Mono- vs. Difluoro Analogs: The mono-fluoro analog (CAS 142314-72-5) is commercially available at 95% purity and smaller scales (100 mg–1 g), suggesting its established role in early-stage research.
- Halogen Diversity : Compounds like Methyl 3,6-dibromo-2-fluorobenzoate highlight the demand for halogen-rich intermediates in cross-coupling reactions, but their lack of a reactive bromomethyl group limits their utility in alkylation-focused workflows .
Q & A
Q. What are the recommended synthetic routes for Methyl 2-(bromomethyl)-3,4-difluorobenzoate, and how do reaction conditions influence yield?
this compound can be synthesized via bromomethylation of a methyl 3,4-difluorobenzoate precursor. A common method involves radical bromination using N-bromosuccinimide (NBS) under light or initiators like AIBN. Solvent choice (e.g., CCl₄ or DMF) and temperature (25–80°C) significantly impact selectivity and yield due to competing side reactions such as over-bromination or ester hydrolysis . For analogs like 2-(bromomethyl)-3-fluorobenzonitrile, column chromatography (ethyl acetate/petroleum ether) is used for purification, suggesting similar strategies for isolating the target compound .
Q. How should researchers handle and store this compound to ensure safety and stability?
The bromomethyl group confers high reactivity and potential toxicity. Safety protocols from analogous brominated compounds recommend:
- Personal Protection : Gloves, goggles, and lab coats to avoid skin/eye contact.
- First Aid : Immediate flushing with water for 15 minutes upon exposure (eyes/skin) .
- Storage : Inert atmosphere (argon) at 2–8°C to prevent degradation via hydrolysis or radical decomposition. Avoid exposure to light or moisture .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : To confirm substitution patterns (e.g., ¹⁹F NMR for fluorine positions, ¹H NMR for bromomethyl protons).
- HPLC/GC-MS : For purity assessment (>97% as per industry standards for similar brominated aromatics) .
- Elemental Analysis : To validate molecular formula (C₉H₇BrF₂O₂) and rule out halogen loss during synthesis .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the reactivity of the bromomethyl group in nucleophilic substitutions?
The 3,4-difluoro substituents create an electron-deficient aromatic ring, enhancing the electrophilicity of the bromomethyl group. This accelerates SN2 reactions with nucleophiles (e.g., amines, thiols) but may also increase susceptibility to hydrolysis. Researchers should optimize reaction solvents (e.g., anhydrous DMF) and bases (e.g., K₂CO₃) to suppress competing hydrolysis . Kinetic studies comparing mono- vs. di-fluoro analogs could elucidate electronic effects .
Q. What strategies mitigate competing side reactions during derivatization of this compound?
Common issues include ester hydrolysis and bromide displacement by unintended nucleophiles. Strategies:
Q. How can computational modeling guide the design of derivatives for specific applications (e.g., drug intermediates)?
Density Functional Theory (DFT) calculations can predict:
- Reactivity Hotspots : Electron density maps to identify sites for functionalization.
- Thermodynamic Stability : Compare energy barriers for bromine displacement vs. ester hydrolysis.
- Non-Covalent Interactions : Fluorine’s role in π-stacking or hydrogen bonding for biological targeting .
Data Contradiction Analysis
Q. Discrepancies in reported yields for bromomethylation reactions: How to resolve them?
Variations in yield (e.g., 60–90% for similar compounds) may arise from:
- Radical Initiator Purity : Impure AIBN reduces bromination efficiency.
- Solvent Polarity : Polar solvents (DMF) favor ionic pathways, while non-polar solvents (CCl₄) favor radical mechanisms .
- Substrate Purity : Trace moisture in methyl 3,4-difluorobenzoate precursors can hydrolyze the ester, reducing bromomethylation efficiency .
Q. Conflicting stability data for brominated aromatics: What factors contribute?
Divergent stability reports stem from:
- Analytical Sensitivity : HPLC vs. GC-MS may detect degradation products differently.
- Storage Conditions : Studies under inert atmospheres report longer shelf life than those under air .
Methodological Recommendations
Q. Designing kinetic studies for bromine displacement reactions
- Variable Control : Systematically vary nucleophile concentration, solvent polarity, and temperature.
- In Situ Monitoring : Use ¹⁹F NMR to track reaction progress without quenching .
- Isotopic Labeling : ¹⁸O-labeled esters to distinguish hydrolysis vs. substitution pathways .
10. Optimizing catalytic systems for cross-coupling applications
Screen palladium catalysts (e.g., Pd(PPh₃)₄) with ligands (XPhos, SPhos) in Suzuki-Miyaura couplings. Fluorine’s electron-withdrawing effect may require higher catalyst loading or elevated temperatures for aryl boronate activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
